molecular formula C18H17F3N2O3 B8037773 XEN445

XEN445

Cat. No.: B8037773
M. Wt: 366.3 g/mol
InChI Key: NBGRERFNOKZQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

XEN445 can be synthesized from commercially available chemicals. The synthesis involves the preparation of (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid . The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being a crystalline solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The compound is produced in high purity (≥98%) and is available in various quantities for research purposes .

Comparison with Similar Compounds

Similar Compounds

  • Perphenazine-d 8 dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate
  • Cipralisant (enantiomer)
  • Doxepin-d 3 hydrochloride
  • A-317920
  • Alcaftadine (Standard)
  • ST-1006
  • Chlorphenoxamine
  • Mizolastine (Standard)
  • Clemastine-d 5 fumarate
  • H3 receptor-MO-1
  • Azelastine hydrochloride (Standard)
  • Izuforant
  • ABT-239
  • Fexofenadine
  • Bepotastine besilate (Standard)
  • Roxatidine (Standard)
  • Ketotifen fumarate
  • S 38093
  • Roxatidine
  • Histamine phosphate
  • Ciproxifan maleate
  • LML134
  • H4R antagonist 3
  • Olopatadine-d 3 hydrochloride

Uniqueness

XEN445 stands out due to its high selectivity and potency as an endothelial lipase inhibitor. Its ability to significantly raise high-density lipoprotein cholesterol levels in vivo makes it a unique and valuable compound for cardiovascular research .

Biological Activity

XEN445 is a potent and selective inhibitor of endothelial lipase (LIPG), which plays a crucial role in lipid metabolism and has been implicated in the progression of various cancers, particularly triple-negative breast cancer (TNBC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, in vitro and in vivo effects, and relevant case studies.

This compound specifically targets LIPG, inhibiting its phospholipase activity. This inhibition has significant implications for cancer biology, particularly in TNBC, where LIPG overexpression is associated with tumor growth and metastasis. The compound's ability to reduce LIPG activity leads to decreased cell proliferation and self-renewal of cancer stem cells (CSCs) in vitro.

Key Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • This compound demonstrated selective inhibition of LIPG-expressing TNBC cell lines (e.g., MCF10DCIS and MDA-MB-468) while having minimal effects on LIPG-deficient luminal breast cancer cell lines (e.g., MCF7 and T47D). Treatment with this compound at concentrations ≥100 μM significantly reduced cell viability in LIPG-expressing cells, indicating a LIPG-dependent mechanism .
  • Cell Cycle Arrest :
    • In MDA-MB-468 cells treated with this compound, G1 phase arrest was observed, with an increase from 44.14% to 55.74%, while S-G2/M populations decreased. This suggests that this compound impacts cell cycle progression primarily by inducing G1 arrest rather than apoptosis .
  • In Vivo Tumor Formation :
    • In animal models, this compound inhibited TNBC tumor formation, further supporting its potential as a therapeutic agent against aggressive breast cancers .
  • Impact on Cancer Stem Cells :
    • The compound effectively inhibited the self-renewal capabilities of CSCs in vitro, which is critical for tumor recurrence and metastasis .

Data Table: Biological Activity Summary of this compound

Activity Observation Reference
Cell Viability ReductionSignificant reduction in LIPG-expressing TNBC cells
G1 Phase ArrestIncreased from 44.14% to 55.74% in treated cells
Inhibition of CSC Self-RenewalEffective inhibition observed
Tumor Formation SuppressionIn vivo studies showed reduced tumor growth
IC50 Value0.237 μM for LIPG inhibition

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study 1 : Investigated the effects of this compound on MDA-MB-468 cells overexpressing LIPG. Results indicated that treatment led to significant alterations in cell cycle dynamics without inducing apoptosis, emphasizing its role as a selective inhibitor rather than a broad cytotoxic agent .
  • Case Study 2 : Explored the impact of this compound on tumor formation in a xenograft model of TNBC. Mice treated with this compound showed reduced tumor volumes compared to controls, highlighting its potential as an anti-cancer therapeutic .

Properties

IUPAC Name

2-[3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGRERFNOKZQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.